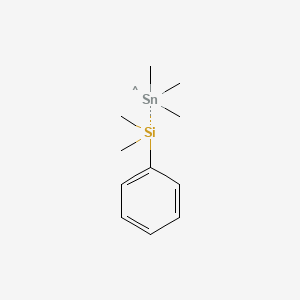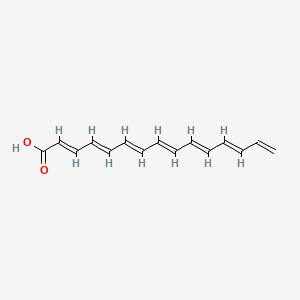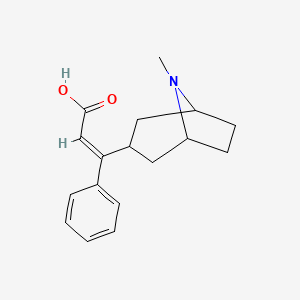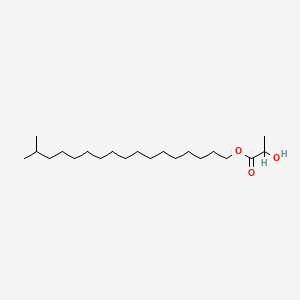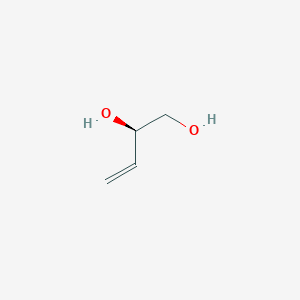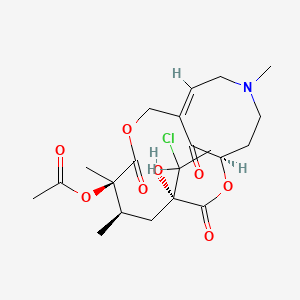
Doronine
Übersicht
Beschreibung
Doronine is a natural product from Emilia sonchifolia . It is a pyrrolizidine alkaloid that was isolated from the aerial parts of Emilia sonchifolia .
Synthesis Analysis
A molecular docking analysis of doronine derivatives with human COX-2 has been conducted . The study reported the molecular docking, pharmacophore, ADMET, and molecular properties analysis data of doronine and its similar compounds .Molecular Structure Analysis
The molecular docking analysis of doronine derivatives with human COX-2 showed that COX-2 binds with doronine with optimal features for further consideration . This suggests that the molecular structure of doronine allows it to bind effectively with COX-2 .Wissenschaftliche Forschungsanwendungen
Alkaloid Discovery and Structure
- Doronine in Doronicum macrophyllum: Doronine, an alkaloid, was first isolated from the roots of Doronicum macrophyllum, along with two other known alkaloids, otosenine and floridanine. The structural properties of doronine were determined using spectral and chemical analysis, revealing it as 6′-chlorodeoxyfloridanine (Alieva, Abdullaev, Telezhenetskaya, & Yunusov, 1976).
Pharmacological Potential
- Doronine Derivatives in Inflammation: Molecular docking analysis of doronine derivatives, including desacetyldoronine, floradnin, onetine, 22310115, and 21159807, with human Cyclooxygenase-2 (COX-2) suggests their potential as inhibitors. COX-2 is closely linked to inflammation, and doronine, a pyrrolizidine alkaloid from Emilia sonchifolia, may serve as a herbal alternative for inflammation prophylaxis. The research includes molecular docking, pharmacophore, ADMET, and molecular properties analysis of doronine and its related compounds (Hussain, Guruvayoorappan, Komal, & Ennaganti, 2020).
Anti-inflammatory and Anti-oxidant Activities
- Doronicum austriacum Extracts: The root extract of Doronicum austriacum, another species in the same genus, was studied for its anti-inflammatory and anti-oxidant potential. The research demonstrated significant inhibition of pro-inflammatory and pro-oxidative mediators in macrophage and astrocyte cells. The isolated compounds from the extract, including 6,12-dihydroxy-(−)-2S-tremetone, showed notable activity in inhibiting nitric oxide and reactive oxygen species release. These findings highlight the pharmacological anti-inflammatory and anti-oxidant potential of Doronicum austriacum and its major constituents (Marzocco, Adesso, Alilou, Stuppner, & Schwaiger, 2017).
Eigenschaften
IUPAC Name |
[(1R,4S,6R,7R,11Z)-4-(1-chloroethyl)-4-hydroxy-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-7-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30ClNO8/c1-12-10-21(28,13(2)22)19(27)30-16-7-9-23(5)8-6-15(17(16)25)11-29-18(26)20(12,4)31-14(3)24/h6,12-13,16,28H,7-11H2,1-5H3/b15-6-/t12-,13?,16-,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRSISYREBBIAL-WULQOTFSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(=O)OC2CCN(CC=C(C2=O)COC(=O)C1(C)OC(=O)C)C)(C(C)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@](C(=O)O[C@@H]2CCN(C/C=C(\C2=O)/COC(=O)[C@]1(C)OC(=O)C)C)(C(C)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30ClNO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1R,4S,6R,7R,11Z)-4-(1-chloroethyl)-4-hydroxy-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-7-yl] acetate | |
CAS RN |
60367-00-2 | |
| Record name | Doronine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060367002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



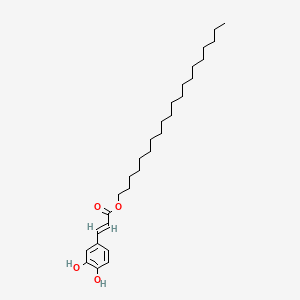
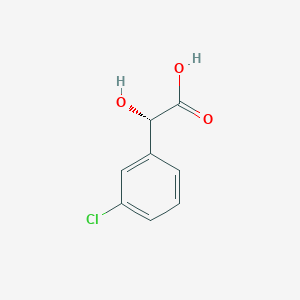
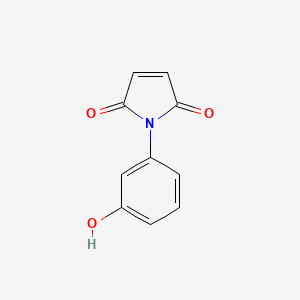
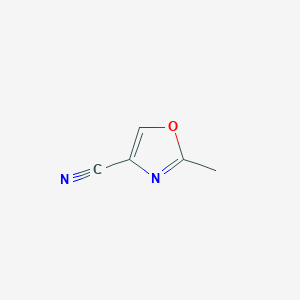
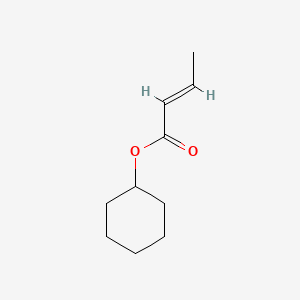
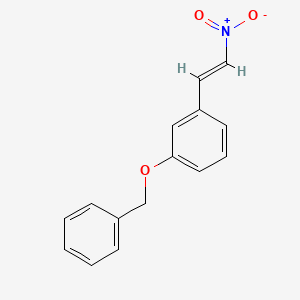
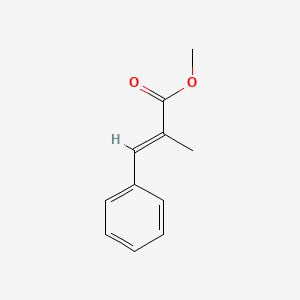
![2,3-bis[[(Z)-9,10-ditritiooctadec-9-enoyl]oxy]propyl (Z)-9,10-ditritiooctadec-9-enoate](/img/structure/B1609224.png)
